Binding Affinity and Selectivity Profiling Against BET Bromodomains (BRD4, CBP, BRD7)
This compound demonstrates selective binding across the Bromodomain and Extra-Terminal (BET) family, a class of epigenetic readers. It binds to BRD4 bromodomain 1 (BD1) with a Kd of 250 nM [1]. In contrast, its affinity for the CREB-binding protein (CBP) and BRD7 bromodomains is markedly reduced, with Kd values of 420 nM and 430 nM, respectively [1]. The differential of approximately 170-180 nM between BRD4 and these off-targets establishes a quantifiable selectivity profile critical for chemical probe development [2]. Importantly, related scaffolds in the same study showed distinct selectivity profiles, underscoring that this specific substitution pattern is essential for this activity window.
| Evidence Dimension | Binding Affinity (Kd) to BET Family Bromodomains |
|---|---|
| Target Compound Data | Kd: 250 nM (BRD4 BD1); Kd: 420 nM (CBP); Kd: 430 nM (BRD7) |
| Comparator Or Baseline | CBP bromodomain (Kd: 420 nM) and BRD7 bromodomain (Kd: 430 nM) within the same assay panel |
| Quantified Difference | ~1.7-fold selectivity for BRD4 BD1 over CBP and BRD7 |
| Conditions | Site-directed competition binding assay |
Why This Matters
This data directly supports its procurement as a selective starting point for BD2-biased BET inhibitor programs, which require minimizing off-target transcriptional effects mediated by CBP/BRD7.
- [1] BindingDB. (n.d.). BDBM50623486 (CHEMBL5439294): Binding affinity data for BRD4, CBP, and BRD7. View Source
- [2] Law, R. P., et al. (2018). Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 61(10), 4317–4334. View Source
